molecular formula C18H25NO3 B1327273 Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate CAS No. 898773-91-6

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate

Cat. No. B1327273
M. Wt: 303.4 g/mol
InChI Key: ZCHIRWCVPHTAFY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate is a chemical compound with the CAS Number: 898773-91-6. It has a linear formula of C18H25NO3 . The compound has a molecular weight of 303.4 .


Molecular Structure Analysis

The InChI code for Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate is 1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-9-5-4-8-15(16)14-19-12-6-3-7-13-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3 .

Scientific Research Applications

Synthesis Methods

Several studies focus on the synthesis of related compounds. Song (2001) described the synthesis of a similar compound, providing insights into novel synthetic methods with good yield (Wangze Song, 2001). Additionally, Obydennov et al. (2013, 2014) explored the synthesis of 4-oxo-pyran derivatives, contributing to the understanding of complex organic reactions and their outcomes (D. L. Obydennov, G. Röschenthaler, V. Sosnovskikh, 2013), (D. L. Obydennov, G. Röschenthaler, V. Sosnovskikh, 2014).

Catalysis and Hydrogenation

Xia et al. (2005) and Slavinska et al. (2006) studied the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate, an important process in the production of pharmaceutical intermediates (Tao Xia, Qilong Ren, Pingdong Wu, 2005), (V. Slavinska, D. Sile, G. Rozenthal, G. Maurops, J. Popelis, M. Katkevich, V. Stonkus, E. Lukevics, 2006).

Enantioselective Production

Chen et al. (2008) highlighted the use of microorganisms for the enantioselective reduction of ethyl 2-oxophenylbutyrate, emphasizing the role of biocatalysis in producing optically active pharmaceutical intermediates (Yongzheng Chen, Hui Lin, Xiao‐Ying Xu, Shiwen Xia, Li‐Xin Wang, 2008).

Application in Pharmaceutical Intermediates

Li (2003) discussed the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate in angiotensin-converting enzyme inhibitors, highlighting its pharmaceutical significance (Li Li, 2003).

Structural Analysis

Wang et al. (2017) provided X-ray powder diffraction data for a compound structurally similar to Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate, contributing to the understanding of its crystal structure (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017).

properties

IUPAC Name

ethyl 4-oxo-4-[2-(piperidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-9-5-4-8-15(16)14-19-12-6-3-7-13-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHIRWCVPHTAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643624
Record name Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate

CAS RN

898773-91-6
Record name Ethyl γ-oxo-2-(1-piperidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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